![molecular formula C30H22BrClN4O B2875978 2-(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline CAS No. 312587-01-2](/img/structure/B2875978.png)
2-(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline
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Description
2-(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline is a useful research compound. Its molecular formula is C30H22BrClN4O and its molecular weight is 569.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Research on novel binary and fused compounds based on lawsone has led to the synthesis of compounds with significant antioxidant and antitumor activities. These compounds, synthesized through reactions involving halo-compounds, exhibit promising biological applications. Specifically, their antioxidant properties have been measured calorimetrically, and their antitumor activities have been tested against Ehrlich ascites carcinoma (EAC) cells. Density functional theory (DFT) studies further support the potential of these compounds in biological applications, confirming their structural properties and activities (Hassanien, Abd El-Ghani, & Elbana, 2022).
Antimicrobial and Antifungal Activities
The synthesis and characterization of novel quinazolinone derivatives have been explored, revealing their potential as antimicrobial and analgesic agents. These derivatives have been tested for their effectiveness against various bacterial and fungal strains, demonstrating their potential in combating infectious diseases. This research area highlights the importance of structural modifications in enhancing the antimicrobial efficacy of quinazolinone derivatives, suggesting that compounds with similar structures could have similar applications (Ansari & Khan, 2017).
Anticancer Properties
The exploration of quinazoline derivatives as anticancer agents has been a significant focus of scientific research. These compounds have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Through such studies, specific derivatives have been identified as potent inhibitors of cancer cell growth, highlighting the therapeutic potential of quinazoline-based compounds in oncology. The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization, which is crucial for cell division and cancer progression (Minegishi et al., 2015).
Synthesis and Catalytic Applications
In addition to their biological activities, quinazoline derivatives have also been investigated for their catalytic applications. The synthesis of novel quinazoline Schiff base ligands and their complexes with metals like Cu(II) has demonstrated their potential as catalysts in various organic reactions. These compounds facilitate the synthesis of other biologically active molecules, underscoring their versatility and importance in both synthetic chemistry and biological research (Ebrahimipour et al., 2018).
properties
IUPAC Name |
2-[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrClN4O/c1-37-28-10-6-5-9-23(28)27-18-26(19-11-13-21(31)14-12-19)35-36(27)30-33-25-16-15-22(32)17-24(25)29(34-30)20-7-3-2-4-8-20/h2-17,27H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUJBGFOMUCDEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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